Stereochemistry and 3D conformation of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride
Stereochemistry and 3D conformation of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride
An In-Depth Technical Guide to the Stereochemistry and 3D Conformation of (1R)-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride
Abstract
The precise three-dimensional structure of a pharmaceutical agent is fundamental to its interaction with biological targets. This guide provides a comprehensive technical overview of the analytical methodologies required to unequivocally determine the absolute stereochemistry and preferred 3D conformation of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (CAS 2031241-93-5), a chiral isoindoline derivative.[1] Isoindoline scaffolds are prevalent in numerous biologically active compounds, making a thorough understanding of their stereochemical features critical for drug development professionals.[2][3][4] This document details an integrated strategy employing advanced spectroscopic and computational techniques, moving beyond a simple listing of procedures to explain the causal-driven choices that ensure data integrity and a self-validating analytical system.
Introduction: The Imperative of Stereochemical and Conformational Fidelity
(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a chiral secondary amine built upon the 2,3-dihydro-1H-isoindole (isoindoline) heterocyclic system. The presence of a stereocenter at the C1 position dictates that the molecule exists as a pair of enantiomers. In pharmaceutical sciences, it is a well-established principle that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[5] Therefore, verifying the absolute configuration of the intended (1R) enantiomer and understanding its conformational behavior are not merely characterization exercises; they are prerequisites for rational drug design, ensuring safety, efficacy, and reproducibility.
This guide outlines a multi-pronged approach to establish the following:
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Absolute Stereochemistry: Unambiguously confirming the '(R)' configuration at the C1 stereocenter.
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3D Conformation: Elucidating the preferred spatial arrangement of the molecule in both solution and solid states, with a focus on the isoindoline ring pucker and methyl group orientation.
We will explore a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), Single Crystal X-ray Diffraction (SCXRD), and computational modeling.
Part 1: Determination of Absolute Stereochemistry
The primary objective is to confirm that the molecule in hand is indeed the (1R) enantiomer. While a chiral synthesis may be designed to produce a specific enantiomer, independent analytical verification is essential.
Methodology I: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for absolute configuration assignment without the need for crystallization.[7]
Expertise & Causality: We select VCD as a primary method because it provides a direct spectroscopic fingerprint of the molecule's absolute configuration in the solution state, which is often more biologically relevant than the solid state. Its strength lies in the comparison of an experimental spectrum to a computationally predicted spectrum, creating a robust, self-validating system.[5][8]
Experimental Protocol: VCD Analysis
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Sample Preparation: Dissolve 5-10 mg of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 0.1 M. The solvent must be transparent in the IR region of interest (typically 2000-900 cm⁻¹).
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Data Acquisition:
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Acquire the VCD and standard IR absorption spectra using a dedicated VCD spectrometer.
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Set the spectral resolution to at least 4 cm⁻¹.
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Collect data for a sufficient duration (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio.
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Computational Modeling:
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Using a quantum chemistry software package (e.g., Gaussian), perform a conformational search for the (1R) enantiomer using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
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For the lowest energy conformer (or a Boltzmann-weighted average of low-energy conformers), calculate the theoretical IR and VCD spectra.
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-
Data Comparison:
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Overlay the experimental VCD spectrum with the calculated VCD spectrum for the (1R) enantiomer.
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A positive match, where the signs and relative intensities of the major VCD bands correspond, confirms the absolute configuration as (1R).
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If the experimental spectrum is a mirror image of the calculated spectrum, the sample is the (1S) enantiomer.
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Part 2: 3D Conformational Analysis
With the absolute configuration confirmed, the next critical step is to determine the molecule's preferred three-dimensional shape. This involves defining the puckering of the five-membered isoindoline ring and the orientation of the C1-methyl group. The isoindoline ring, being a fused pyrrolidine system, is non-planar and typically adopts either an envelope or twist conformation to minimize steric and torsional strain.[9][10]
Methodology I: Advanced NMR Spectroscopy (Solution-State)
NMR spectroscopy provides a detailed picture of the molecule's average conformation in solution.
Expertise & Causality: We use a combination of two NMR techniques. 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) identifies protons that are close in space (< 5 Å), providing qualitative distance restraints.[11][12] Measurement of vicinal proton-proton coupling constants (³JHH) allows for the calculation of dihedral angles via the Karplus equation, yielding quantitative angular restraints.[13][14] This dual approach provides a robust, cross-validated conformational model.
Experimental Protocol: NMR Conformational Analysis
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Sample Preparation: Prepare a high-purity, concentrated (~10-20 mg/mL) sample in a suitable deuterated solvent. Ensure the sample is free of paramagnetic impurities.[15]
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1D ¹H NMR: Acquire a high-resolution 1D proton spectrum to assign all resonances and measure the ³JHH coupling constants with high accuracy.
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2D NOESY/ROESY:
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Acquire a phase-sensitive 2D NOESY (for small molecules, MW < 600) or ROESY spectrum.[12] A ROESY experiment is often preferred as it avoids the complication of zero-crossing NOEs for intermediate-sized molecules.
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Use a mixing time appropriate for small molecules (e.g., 300-800 ms).
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Process the data and identify key cross-peaks. For (1R)-1-methyl-2,3-dihydro-1H-isoindole, critical NOEs would be between the methyl protons (H₃-C-CH₃) and protons on the isoindoline ring (e.g., H1, H3).
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Data Interpretation:
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NOE Analysis: The presence of a strong NOE between the methyl protons and the H1 proton would indicate a pseudo-axial orientation of the methyl group. Conversely, stronger NOEs to the H3 protons might suggest a pseudo-equatorial orientation.
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Karplus Equation Analysis: The Karplus equation (J(φ) = Acos²φ + Bcosφ + C) relates the observed ³JHH coupling constant to the dihedral angle (φ) between the coupled protons.[16] By measuring the coupling constants between H1 and the two H3 protons, their respective dihedral angles can be estimated, defining the puckering of the five-membered ring.
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| Parameter | Observation | Structural Implication |
| NOE (CH₃ ↔ H1) | Strong cross-peak | Proximity suggests a pseudo-axial orientation of the methyl group. |
| NOE (CH₃ ↔ H3) | Weak or absent cross-peak | Consistent with a pseudo-axial methyl group. |
| ³J(H1, H3α) | Large (~8-10 Hz) | Suggests a dihedral angle near 180° (anti-periplanar). |
| ³J(H1, H3β) | Small (~2-4 Hz) | Suggests a dihedral angle near 60° (gauche). |
Table 1: Hypothetical NMR data and corresponding structural interpretations for a preferred conformation of (1R)-1-methyl-2,3-dihydro-1H-isoindole.
Methodology II: Single Crystal X-ray Diffraction (SCXRD) (Solid-State)
SCXRD provides an unambiguous, high-resolution snapshot of the molecule's conformation in the crystalline solid state.[17][18]
Expertise & Causality: While solution-state conformation is often more relevant to biological activity, a crystal structure provides the "gold standard" for molecular geometry. It yields precise bond lengths, bond angles, and torsional angles that can be used to validate and refine the models derived from NMR and computational studies.
Protocol: Single Crystal X-ray Diffraction
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Crystallization: Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions) from the hydrochloride salt. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
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Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
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Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. For a known chiral synthesis, the (1R) configuration can be fixed. If not, the absolute structure can be determined using anomalous dispersion effects (Flack parameter).
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Data Analysis: Analyze the refined structure to extract key geometric parameters. The conformation of the five-membered isoindoline ring can be precisely described as an envelope (with one atom out of the plane of the other four) or a twist (with two atoms out of the plane).[9]
| Parameter | Hypothetical Value |
| Bond Length (C1-N2) | 1.48 Å |
| Bond Angle (C1-N2-C3) | 109.5° |
| Torsion Angle (N2-C1-C7a-C4) | -25.3° |
| Ring Conformation | C1-endo Envelope |
| Methyl Orientation | Pseudo-axial |
Table 2: Example of quantitative data derived from a hypothetical SCXRD experiment.
Methodology III: Computational Chemistry
Computational modeling serves as the crucial link between experimental techniques, helping to rationalize observed data and explore the conformational energy landscape.[19]
Expertise & Causality: A multi-technique experimental approach generates a large amount of data. Computational chemistry is essential to synthesize this information into a coherent model. By calculating the relative energies of different possible conformations (e.g., envelope vs. twist, axial vs. equatorial methyl), we can predict the most stable structures and see how well they align with the NMR and SCXRD findings. This integrated approach provides the highest level of confidence in the final conformational assignment.
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